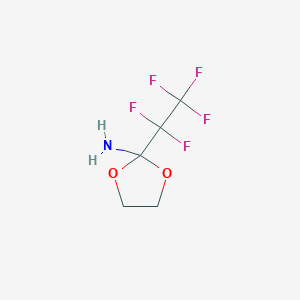

2-(Pentafluoroethyl)-1,3-dioxolan-2-amine

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

The compound "2-(Pentafluoroethyl)-1,3-dioxolan-2-amine" is not directly mentioned in the provided papers. However, the papers do discuss various fluorinated compounds and their reactions, which can provide insights into the behavior of fluorinated amines and dioxolanes. For instance, the synthesis and properties of halogen-substituted dioxolanes are explored, as well as reactions involving perfluoroalkenes and amines .

Synthesis Analysis

The synthesis of related fluorinated dioxolanes typically involves cyclization reactions under base catalysis conditions. For example, 2-pentafluorophenyl-2-trifluoromethyl-1,3-dioxolane is prepared by cyclizing octafluoroacetophenone with 2-chloroethanol . Similarly, the synthesis of 2-amino-1,3,2λ3(λ5)-dioxaphospholanes involves reacting halogenoaminophosphines with dilithiumperfluoropinacolate . These methods suggest that the synthesis of "this compound" might also involve cyclization and substitution reactions with appropriate precursors and catalysts.

Molecular Structure Analysis

The molecular structure of fluorinated dioxolanes and related compounds often exhibits interesting features due to the presence of fluorine atoms. For instance, the X-ray structure analysis of a dioxaphospholane derivative shows an almost ideal trigonal bipyramid with a very short P-N bond distance, indicating strong bonding interactions . This suggests that "this compound" would also have unique structural characteristics due to the influence of fluorine atoms on its molecular geometry.

Chemical Reactions Analysis

Fluorinated compounds, including dioxolanes, participate in various chemical reactions. For example, perfluoro-4-methylpentene-2 reacts with secondary amines to form enamines, which can be hydrolyzed to amides . Additionally, radical addition reactions of fluorinated species to perfluoroolefins have been shown to be highly selective and regioselective . These findings indicate that "this compound" could also undergo similar reactions, such as nucleophilic substitutions or additions, depending on the reaction conditions and the nature of the reactants.

Physical and Chemical Properties Analysis

The physical and chemical properties of fluorinated dioxolanes and amines are influenced by the presence of fluorine atoms, which can impart high chemical and thermal stability, as well as unique electronic properties. The papers discuss the properties of various fluorinated compounds, including their reactivity and potential applications . It can be inferred that "this compound" would also exhibit properties typical of fluorinated compounds, such as resistance to degradation and possibly unique electronic characteristics.

Eigenschaften

IUPAC Name |

2-(1,1,2,2,2-pentafluoroethyl)-1,3-dioxolan-2-amine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6F5NO2/c6-3(7,4(8,9)10)5(11)12-1-2-13-5/h1-2,11H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LXHZOUJRUMBHIA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(O1)(C(C(F)(F)F)(F)F)N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6F5NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

207.10 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-((2-benzyl-3-oxo-2,3-dihydroimidazo[1,2-c]quinazolin-5-yl)thio)-N-(3,4-dimethylphenyl)acetamide](/img/structure/B3017647.png)

![N-(1',2-dimethyl-5'-morpholino-6'-oxo-1',6'-dihydro-[3,3'-bipyridin]-5-yl)-2-(trifluoromethyl)isonicotinamide](/img/structure/B3017650.png)

![N-(p-tolyl)-5H-pyrrolo[3,4-d]pyrimidine-6(7H)-carboxamide](/img/structure/B3017651.png)

![1-[2-(Prop-2-enoylamino)propyl]pyrazole-4-carboxylic acid](/img/structure/B3017653.png)

![4-bromo-N-({4-[(3,4-dichlorophenyl)methoxy]phenyl}methyl)-3-methylaniline](/img/structure/B3017656.png)

![N-(4-chlorophenyl)-3-(dimethylamino)-2-({[(4-nitrobenzyl)oxy]imino}methyl)acrylamide](/img/structure/B3017664.png)

amino}acetamide](/img/structure/B3017668.png)